molecular formula C21H30N2O4S2 B1677121 Mibampator CAS No. 375345-95-2

Mibampator

Cat. No. B1677121
M. Wt: 438.6 g/mol
InChI Key: ULRDYYKSPCRXAJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mibampator, also known as LY-451395, is a positive allosteric modulator (PAM) of the AMPA receptor (AMPAR), an ionotropic glutamate receptor . It was under development by Eli Lilly for the treatment of agitation/aggression in Alzheimer’s disease but was never marketed . Mibampator belongs to the biarylpropylsulfonamide group of AMPAR PAMs .


Molecular Structure Analysis

Mibampator has a molecular formula of C21H30N2O4S2 and a molar mass of 438.60 g/mol . It belongs to the class of organic compounds known as biphenyls and derivatives, which are organic compounds containing two benzene rings linked together by a C-C bond .

Scientific Research Applications

Application in Alzheimer's Disease Treatment

Mibampator, an amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor potentiator, was evaluated for the treatment of agitation and aggression in Alzheimer's disease (AD). A clinical trial with 132 outpatients with probable AD assessed the efficacy of Mibampator in this context. The trial used various measures, including the Neuropsychiatric Inventory (NPI-4-A/A), Cohen-Mansfield Agitation Inventory, and Alzheimer's Disease Assessment Scale-Cognitive, among others. The results indicated that while both the treatment and placebo groups showed improvement in the NPI-4-A/A, there was no significant difference between the two groups. However, Mibampator showed significantly better results than placebo on the Frontal Systems Behavior Inventory (FrSBe). The trial highlighted the need for further research, considering potential issues related to caregiver impact, drug target engagement, and trial design (Trzepacz et al., 2012).

Insights into Neurobiological Substrates of Agitation in AD

Emerging evidence on the neurobiological substrates of agitation in Alzheimer’s disease has led to clinical trials of various therapeutics, including Mibampator. These trials are part of a broader effort to find effective and safe pharmacological treatments for agitation and aggression in AD and dementia. Despite renewed interest and some promising results, the progress in this area has been limited, with the need for further evidence from ongoing Phase II and III trials (Panza et al., 2015).

Future Directions

The future directions for Mibampator are uncertain. It reached phase II clinical trials before the discontinuation of its development . It failed to produce cognitive improvement in patients with Alzheimer’s disease, though it did show improvements in neuropsychiatric measures . The maximally tolerated dosage of the drug could not be used due to toxicity .

properties

IUPAC Name

N-[(2R)-2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRDYYKSPCRXAJ-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20190977
Record name Mibampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mibampator

CAS RN

375345-95-2
Record name Mibampator [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375345952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mibampator
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12717
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mibampator
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20190977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIBAMPATOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9V5BW73UU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mibampator
Reactant of Route 2
Reactant of Route 2
Mibampator
Reactant of Route 3
Reactant of Route 3
Mibampator
Reactant of Route 4
Reactant of Route 4
Mibampator
Reactant of Route 5
Reactant of Route 5
Mibampator
Reactant of Route 6
Reactant of Route 6
Mibampator

Citations

For This Compound
84
Citations
PT Trzepacz, J Cummings, T Konechnik… - International …, 2013 - cambridge.org
Background: Mibampator, an amino-3-hydroxy-5-methyl-4-isoxazole propionic acid receptor potentiator, was evaluated for treatment of agitation and aggression (A/A) in Alzheimer's …
Number of citations: 48 www.cambridge.org
C Ballard, P Francis, A Corbett - International psychogeriatrics, 2013 - cambridge.org
… mibampator have been ineffective in the current RCT? The rationale for taking mibampator … was based on a phase II trial of mibampator for cognition, which did not demonstrate …
Number of citations: 2 www.cambridge.org
C Ballard, P Francis, A Corbett - International Psychogeriatrics, 2014 - cambridge.org
Ballard, C. et al.(2013) Randomized controlled trial of mibampator for behavioral and psychological symptoms of dementia: comments on the trial and thoughts for future studies. …
Number of citations: 4 www.cambridge.org
F Panza, V Solfrizzi, D Seripa, BP Imbimbo… - Expert Opinion on …, 2015 - Taylor & Francis
… II trial to further assess the efficacy and safety of mibampator in patients with AD and clinically … were observed for 3 mg of oral mibampator compared to placebo on agitation/aggression …
Number of citations: 48 www.tandfonline.com
F Panza, V Solfrizzi, BP Imbimbo… - Geriatric …, 2015 - pagepressjournals.org
… II trial to further assess the efficacy and safety of mibampator in patients with AD and clinically … 3 mg of oral mibampator or placebo. No significant benefits were observed for mibampator …
Number of citations: 1 www.pagepressjournals.org
T Ishii, JR Stolz, GT Swanson - Molecular pharmacology, 2020 - ASPET
… Toward that end, we compared the modulatory activity of two PAMs recently considered as clinical candidates, LY451395 (mibampator) and PF-04958242/BIIB104, on recombinant and …
Number of citations: 12 molpharm.aspetjournals.org
L Azhar, RW Kusumo, G Marotta, KL Lanctôt… - CNS drugs, 2022 - Springer
… These studies showed that methylphenidate, olanzapine, cholinesterase inhibitors, choline alphoscerate, citalopram, memantine, and mibampator are the only beneficial drugs in AD-…
Number of citations: 14 link.springer.com
M Soto, S Andrieu, F Nourhashemi… - International …, 2015 - cambridge.org
… Citalopram, mibampator, and aripiprazole trials included a wide range of severity. Among ongoing trials, Scyllo-inositol include moderate to moderately-severe AD (MMSE 10–20), while …
Number of citations: 42 www.cambridge.org
PS Sachdev - International Psychogeriatrics, 2023 - cambridge.org
Apathy is characterized by diminished motivation that is associated with reduced goaldirected activity, goal-directed cognitive activity and emotion (Robert et al., 2006). It is the most …
Number of citations: 3 www.cambridge.org
F Zhang, R Zhong, C Cheng, S Li, W Le - Acta Pharmacologica Sinica, 2021 - nature.com
As the population ages, Alzheimer’s disease (AD), the most common neurodegenerative disease in elderly people, will impose social and economic burdens to the world. Currently …
Number of citations: 56 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.